2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine
Description
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(5-thiophen-2-yl-1,2-oxazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H10N2OS/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4,10H2 |
InChI Key |
ZDTAVJCFYWRPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NO2)CCN |
Origin of Product |
United States |
Preparation Methods
Three-Component Oxazole Synthesis via Palladium-Catalyzed Coupling
This method adapts a Pd-mediated multicomponent reaction to assemble the isoxazole-thiophene scaffold (Scheme 1).
- Step 1 : Propargylamine (1.0 mmol), thiophene-2-carbonyl chloride (1.0 mmol), and triethylamine (1.0 mmol) are reacted in dry THF at 0°C under argon.
- Step 2 : PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) are added to facilitate coupling with a second equivalent of thiophene-2-carbonyl chloride.
- Step 3 : The intermediate ethanone is treated with p-toluenesulfonic acid (1.0 mmol) in tert-butanol at 60°C to cyclize into 2-(5-(thiophen-2-yl)-1,2-oxazol-4-yl)ethan-1-one.
- Step 4 : The ketone is reduced to the primary amine using NaBH₄/NH₄OAc in methanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield (oxazole) | 46–58% |
| Reduction Efficiency | 82–90% |
| Purity | >95% (HPLC) |
Chalcone Cyclization with Hydroxylamine Hydrochloride
This route leverages chalcone intermediates to construct the isoxazole ring (Scheme 2).
- Step 1 : 2-Acetylthiophene is condensed with 4-nitrobenzaldehyde under basic conditions to form a chalcone.
- Step 2 : Cyclization with hydroxylamine hydrochloride (2.5 mmol) in dry pyridine at 80°C yields 5-(4-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole.
- Step 3 : Oxidation with MnO₂ in dichloromethane aromatizes the dihydroisoxazole to the isoxazole.
- Step 4 : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, followed by alkylation with ethyl bromide and amination.
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Yield | 68–74% |
| Oxidation Efficiency | 89% |
| Final Step Purity | 91% (NMR) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Pd-Catalyzed Coupling | High regioselectivity | Requires expensive catalysts |
| Chalcone Cyclization | Scalable, mild conditions | Multi-step, lower overall yield |
Spectroscopic Characterization
The final compound is validated by:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The oxime intermediate can be reduced to form the amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the specific substitution but often involve acidic or basic catalysts and elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 2-thiopheneethylamine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Functionalization of Nanomaterials: Can be used to functionalize multiwall carbon nanotubes (MWCNT).
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Fluorescence Chemosensors: Used in the design of chemosensors for detecting metal ions like Ga3+.
Industry:
Mechanism of Action
The mechanism of action for compounds like 2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine often involves interaction with specific molecular targets:
Molecular Targets: These can include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Key Compounds for Comparison
Structural Analysis
- Heterocyclic Core Diversity: The target compound’s 1,2-oxazole-thiophene system contrasts with the 1,3,4-thiadiazole in and the thiazolidinone in . The 1,2-oxazole offers greater metabolic stability compared to thiadiazoles, which are prone to ring-opening reactions . Thiazolidinones (C1-C6) incorporate a ketone and sulfur, enabling hydrogen bonding and redox interactions absent in the target compound.
- The thiophen-2-yl group is a common feature across all compared compounds, suggesting shared π-π stacking interactions in biological targets.
Pharmacological and Physicochemical Comparison
Bioactivity
Physicochemical Properties
Key Findings and Implications
Structural Advantages : The target compound’s 1,2-oxazole-thiophene scaffold offers metabolic stability and tunable electronic properties, positioning it as a versatile lead for drug discovery.
Pharmacological Gaps: While thiazolidinones demonstrate validated non-mutagenicity, the target compound requires explicit toxicity profiling.
Design Recommendations : Introducing electron-withdrawing groups (e.g., -CF₃) to the oxazole ring could enhance binding affinity, as seen in fluorinated analogues .
Biological Activity
2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine is a heterocyclic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the isoxazole and thiophene rings, which are then coupled to yield the final product. Common reagents in these reactions include organolithium compounds and palladium or copper catalysts.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Preparation of thiophene derivative |
| 2 | Formation of isoxazole ring |
| 3 | Coupling reaction to form the final compound |
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that derivatives containing thiophene and isoxazole rings can inhibit the growth of Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans .
Minimum Inhibitory Concentrations (MIC)
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
Antioxidant Activity
The compound also exhibits antioxidant properties, as evidenced by its performance in DPPH and hydroxyl radical scavenging assays. This activity is crucial for mitigating oxidative stress in biological systems.
Antioxidant Assay Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets. For instance, it may inhibit key enzymes involved in cellular pathways or act as a receptor modulator. Computational studies using molecular docking simulations have provided insights into its binding interactions with various biological targets .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of related compounds, it was found that certain derivatives showed promising inhibitory effects on tumor cell lines such as HCT116. The compound's ability to reduce tumor volume in xenograft models suggests significant anticancer potential .
Tumor Volume Reduction
| Treatment (mg/kg) | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Compound A (45) | 60 |
| Compound A (80) | 47 |
Q & A
Q. What are the optimal synthetic routes for 2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves condensation reactions between thiophene-2-carbaldehyde derivatives and hydroxylamine, followed by cyclization to form the oxazole ring. Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during oxazole formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves byproducts, achieving >85% purity .
Q. Table 1: Synthesis Optimization Parameters
| Condition | Optimal Value | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF | +20% | |
| Catalyst | ZnCl₂ (5 mol%) | +15% | |
| Reaction Time | 12–16 hrs (70°C) | +10% |
Q. How can spectroscopic and crystallographic data be used to confirm the structural integrity of this compound?
Methodological Answer:
- NMR : Compare experimental H NMR peaks with theoretical predictions (e.g., thiophene protons at δ 7.2–7.5 ppm, oxazole protons at δ 6.8–7.0 ppm) .
- XRD : Refinement using SHELXL software () confirms bond lengths and angles (e.g., C–N bond in oxazole: 1.34 Å ± 0.02) .
- Mass Spectrometry : Exact mass (calc. for C₉H₁₀N₂OS: 194.06 g/mol) validates molecular formula .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion assays against E. coli and S. aureus; minimum inhibitory concentration (MIC) thresholds <50 µg/mL indicate potency .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring selectivity (>10-fold difference vs. pathogenic targets) .
Advanced Research Questions
Q. How can density-functional theory (DFT) models predict the compound’s electronic properties and reactivity?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?
Methodological Answer:
- Meta-Analysis : Normalize data using log-transformed IC₅₀ values and assess variability via ANOVA (p < 0.05 indicates significant batch effects) .
- Experimental Replication : Control variables:
- Cell passage number (<20 for consistency).
- Solvent (use DMSO at ≤0.1% v/v to avoid cytotoxicity artifacts) .
Q. Table 2: Biological Data Reprodubility Checklist
| Variable | Standardized Protocol | Reference |
|---|---|---|
| Cell Line Authentication | STR profiling every 6 months | |
| Compound Solubility | Pre-filter with 0.22 µm membrane |
Q. How can derivatization enhance the compound’s pharmacological profile?
Methodological Answer:
- Structural Modifications :
- SAR Studies : Test derivatives in enzyme inhibition assays (e.g., COX-2) to correlate substituent effects with activity .
Q. What analytical methods detect degradation products during long-term stability studies?
Methodological Answer:
- HPLC-MS/MS : Use C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate degradation products.
- Forced Degradation : Expose to UV light (254 nm, 48 hrs) and acidic/alkaline conditions (pH 2/12, 70°C) to simulate aging .
- Peak Identification : Match MS/MS fragmentation patterns with predicted degradation pathways (e.g., oxazole ring hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
